3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid
CAS No.: 1178958-75-2
Cat. No.: VC2922348
Molecular Formula: C13H8F2O2
Molecular Weight: 234.2 g/mol
* For research use only. Not for human or veterinary use.
![3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid - 1178958-75-2](/images/structure/VC2922348.png)
Specification
CAS No. | 1178958-75-2 |
---|---|
Molecular Formula | C13H8F2O2 |
Molecular Weight | 234.2 g/mol |
IUPAC Name | 2-fluoro-5-(3-fluorophenyl)benzoic acid |
Standard InChI | InChI=1S/C13H8F2O2/c14-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)13(16)17/h1-7H,(H,16,17) |
Standard InChI Key | ZOGPLQJNFXNZKX-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)C(=O)O |
Canonical SMILES | C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)C(=O)O |
Introduction
Chemical Properties and Structure
Molecular Composition and Physical Properties
3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid possesses a well-defined molecular composition and physical characteristics that are important for understanding its behavior in various chemical environments. The compound has a molecular formula of C₁₃H₈F₂O₂ and a molecular weight of 234.20 g/mol . It typically exists as a solid at room temperature, with physicochemical properties influenced by its specific structural features .
Structural Characteristics and Chemical Identifiers
Parameter | Value |
---|---|
Molecular Formula | C₁₃H₈F₂O₂ |
Molecular Weight | 234.20 g/mol |
Hydrogen Bond Acceptors | 1 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 2 |
Physical State (20°C) | Solid |
The placement of fluorine atoms at the 3' and 4 positions creates a specific electronic distribution that distinguishes this compound from other fluorinated biphenyl derivatives . This particular substitution pattern likely influences the compound's interaction with biological receptors and its behavior in chemical reactions.
Synthesis Methods
Suzuki-Miyaura Cross-Coupling Reaction
The synthesis of 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid can be achieved through the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds between aryl halides and boronic acids. This synthetic approach represents an efficient pathway to access fluorinated biphenyl derivatives with high yields and selectivity .
Research on similar fluorinated biphenyl compounds has demonstrated that the Suzuki-Miyaura coupling can be effectively catalyzed by palladium-based catalysts, such as water-soluble fullerene-supported PdCl₂ nanocatalysts (C₆₀-TEGs/PdCl₂) . Under optimized conditions, these reactions typically achieve yields exceeding 90% at room temperature within 4 hours, using relatively low catalyst loadings (0.05 mol%) and K₂CO₃ (2 equiv.) as the base . The reaction can be conducted in aqueous media, aligning with principles of green chemistry and sustainable synthesis methods.
For the specific synthesis of 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, the reaction would involve coupling an appropriate bromobenzoic acid with a fluorinated arylboronic acid. The exact precursors would need to be selected to ensure the correct positioning of the fluorine atoms and the carboxylic acid group in the final product .
Related Compounds
Structural Analogs
The chemical space surrounding 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid includes several structurally related fluorinated biphenyl derivatives that differ in the position of substituents or functional groups. One closely related compound is 3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid (CAS: 885963-39-3), which features fluorine atoms at the 3' and 4' positions of the biphenyl system . This positional isomer differs from the target compound in the location of one fluorine atom, potentially resulting in distinct physicochemical properties and biological activities.
Other related compounds include:
-
3',4'-Difluoro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid (C₁₄H₁₀F₂O₂, MW: 248 Da), which features an additional methyl group at the 6-position
-
3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (C₁₄H₈F₂O₄, MW: 278.21), which contains two carboxylic acid groups at the 4 and 4' positions
These structural variations create a family of related compounds with potentially diverse properties and applications.
Physicochemical Comparisons
A comparative analysis of 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid and its structural analogs reveals important similarities and differences in their physicochemical properties. The table below summarizes key parameters for select compounds in this chemical family:
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Notable Features |
---|---|---|---|---|
3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid | C₁₃H₈F₂O₂ | 234.20 | 1178958-75-2 | F at 3' and 4 positions, COOH at 3-position |
3',4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid | C₁₃H₈F₂O₂ | 234.20 | 885963-39-3 | F at 3' and 4' positions, COOH at 3-position |
3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | C₁₃H₈F₂O₃ | 250.20 | 887576-75-2 | F at 3' and 4' positions, COOH at 3-position, OH at 4-position |
3',4'-Difluoro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid | C₁₄H₁₀F₂O₂ | 248.00 | - | F at 3' and 4' positions, COOH at 3-position, CH₃ at 6-position |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume